molecular formula C18H15Cl2NO5S B11679400 dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B11679400
M. Wt: 428.3 g/mol
InChI Key: ADJLUGLZZSPSOZ-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound with the molecular formula C17H13Cl2NO5. This compound is known for its unique structure, which includes a dichlorobenzoyl group and a cyclopenta[b]thiophene core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves several steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with an amine to form the corresponding amide. This intermediate is then reacted with a cyclopenta[b]thiophene derivative under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can be compared with other similar compounds, such as:

  • Dimethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
  • Dimethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
  • Dimethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

These compounds share a similar core structure but differ in the substituents on the benzoyl group, which can lead to variations in their chemical and biological properties .

Biological Activity

Dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (referred to as Compound X) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of Compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by a complex structure that includes a cyclopenta[b]thiophene core, which is known for its unique electronic properties. The presence of dichlorobenzoyl and dicarboxylate groups enhances its potential for biological interaction.

Biological Activity Overview

  • Antimicrobial Activity :
    • Preliminary studies suggest that Compound X exhibits antimicrobial properties. Its structural components may interact with microbial cell membranes or inhibit key metabolic pathways.
    • Case Study : In vitro tests demonstrated that Compound X showed significant activity against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • Anticancer Potential :
    • Several derivatives of thiophene compounds have been investigated for anticancer activities. Compound X's structural analogs have shown promise in inhibiting cancer cell proliferation.
    • Research Findings : A study indicated that compounds similar to Compound X induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.
  • Anti-inflammatory Effects :
    • Inflammation-related conditions may benefit from the anti-inflammatory properties of Compound X. Its ability to modulate inflammatory cytokines could be significant in treating chronic inflammatory diseases.
    • Experimental Data : In vivo models demonstrated that administration of Compound X led to a reduction in pro-inflammatory markers, indicating its potential as an anti-inflammatory agent.

The biological activity of Compound X can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
  • Receptor Modulation : Interaction with various cellular receptors could lead to altered signaling pathways, contributing to its anti-inflammatory and anticancer effects.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), Compound X may induce oxidative stress in target cells, leading to apoptosis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria and fungi
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Properties

Molecular Formula

C18H15Cl2NO5S

Molecular Weight

428.3 g/mol

IUPAC Name

dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

InChI

InChI=1S/C18H15Cl2NO5S/c1-25-17(23)10-5-6-12-13(10)14(18(24)26-2)16(27-12)21-15(22)9-4-3-8(19)7-11(9)20/h3-4,7,10H,5-6H2,1-2H3,(H,21,22)

InChI Key

ADJLUGLZZSPSOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

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